molecular formula C15H16N2O4S2 B2599093 N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide CAS No. 950241-16-4

N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2599093
CAS No.: 950241-16-4
M. Wt: 352.42
InChI Key: FWJHPFNXFQKVKT-UHFFFAOYSA-N
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Description

N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide is a complex chemical compound with a unique structure that has garnered interest in various scientific fields. This compound features a thiophene ring, a morpholinosulfonyl group, and a phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 4-(morpholinosulfonyl)aniline. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: Known for their antimicrobial activity.

    Thiophene derivatives: Widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide stands out due to its unique combination of a thiophene ring and a morpholinosulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c18-15(12-5-10-22-11-12)16-13-1-3-14(4-2-13)23(19,20)17-6-8-21-9-7-17/h1-5,10-11H,6-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJHPFNXFQKVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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